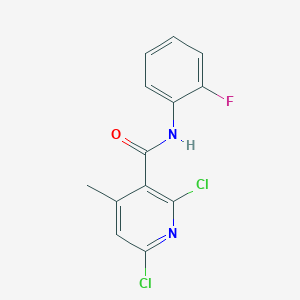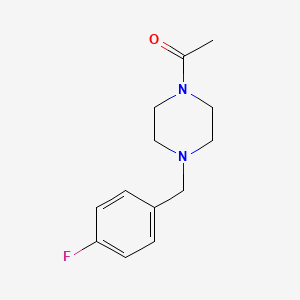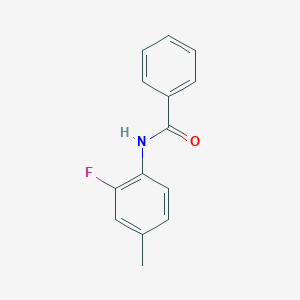
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide, also known as DFNA, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been synthesized through a series of chemical reactions.
科学研究应用
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
作用机制
The mechanism of action of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide is not fully understood. However, it has been reported to act on various signaling pathways involved in inflammation, cancer, and neuroprotection. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the proliferation and survival of cancer cells. In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been shown to reduce the levels of glutamate, a neurotransmitter involved in neurodegenerative diseases.
实验室实验的优点和局限性
2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have low toxicity and high solubility in aqueous solutions. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide can be easily administered to cells or animals in vitro or in vivo. However, 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide also has some limitations for lab experiments. It has been reported to have low bioavailability and rapid metabolism in vivo. 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide also has low selectivity for specific targets, which may limit its therapeutic potential.
未来方向
For 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide research include investigating its effects on specific signaling pathways and developing more selective and potent derivatives.
合成方法
The synthesis of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide involves a series of chemical reactions, starting with the synthesis of 2,6-dichloronicotinic acid. This acid is then reacted with 2-fluoroaniline to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to yield 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide. The synthesis of 2,6-dichloro-N-(2-fluorophenyl)-4-methylnicotinamide has been reported in various scientific journals, and the purity and structure of the compound have been confirmed using various analytical techniques.
属性
IUPAC Name |
2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-6-10(14)18-12(15)11(7)13(19)17-9-5-3-2-4-8(9)16/h2-6H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDUUUMJQBBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)

![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)
